molecular formula C15H9FN4OS B2522701 3-(2-fluorophenyl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole CAS No. 1187336-18-0

3-(2-fluorophenyl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole

Cat. No.: B2522701
CAS No.: 1187336-18-0
M. Wt: 312.32
InChI Key: ZGDSTHITNAWQPT-UHFFFAOYSA-N
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Description

3-(2-fluorophenyl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C15H9FN4OS and its molecular weight is 312.32. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Antimicrobial and Antifungal Properties

Research into fluorinated pyrazole encompassing pyridyl 1,3,4-oxadiazole motifs, including derivatives similar to 3-(2-fluorophenyl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole, has demonstrated potential antimicrobial and antifungal properties. These compounds have been tested in vitro for their activity against various bacterial and fungal strains, showing potent antibacterial and antifungal effects. Specifically, certain derivatives exhibited significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA) with low cytotoxicity, indicating their potential as therapeutic agents in combating resistant bacterial infections (Desai et al., 2016).

Tumor Inhibition and Antioxidant Activity

Further studies have evaluated the computational and pharmacological potential of 1,3,4-oxadiazole and pyrazole novel derivatives for their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These compounds, including analogs of the specified chemical structure, have shown binding and moderate inhibitory effects in assays targeting epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX). Specific derivatives displayed significant antioxidant potential and potent tumor inhibitory activities, suggesting their use in cancer treatment and inflammation management (Faheem, 2018).

Material Science and Sensing Applications

In the realm of material science, derivatives of 1,3,4-oxadiazoles, including those related to this compound, have been investigated for their fluorescence properties and potential as aniline sensors. The fluorescence quenching mechanism of these derivatives in response to aniline presence offers a basis for developing novel fluorophores for aniline sensing, highlighting their utility in environmental monitoring and chemical sensing applications (Naik et al., 2018).

Properties

IUPAC Name

3-(2-fluorophenyl)-5-(5-thiophen-2-yl-1H-pyrazol-3-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FN4OS/c16-10-5-2-1-4-9(10)14-17-15(21-20-14)12-8-11(18-19-12)13-6-3-7-22-13/h1-8H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGDSTHITNAWQPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)C3=NNC(=C3)C4=CC=CS4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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